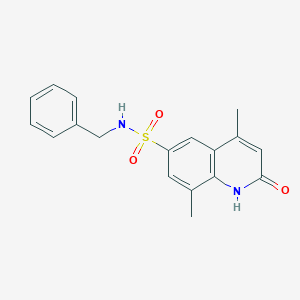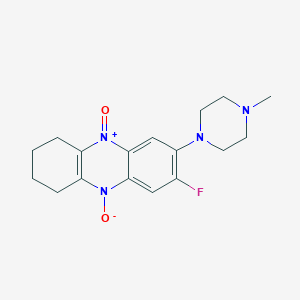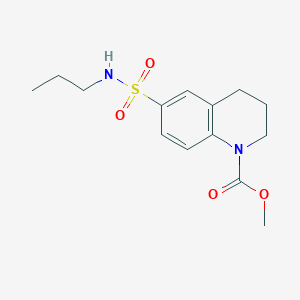
N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a synthetic organic compound with the molecular formula C18H18N2O3S. It belongs to the class of quinoline derivatives and features a sulfonamide functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the sulfonamide group: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chlorides under basic conditions, such as using pyridine or triethylamine as a base.
Benzylation: The final step involves the benzylation of the nitrogen atom in the quinoline ring, typically using benzyl bromide or benzyl chloride in the presence of a base like sodium hydride or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts .
化学反応の分析
Types of Reactions
N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
科学的研究の応用
N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and as a ligand in receptor binding studies
作用機序
The mechanism of action of N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to competitive inhibition.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and affecting downstream signaling pathways
類似化合物との比較
Similar Compounds
- N-benzyl-4,8-dimethyl-2-oxoquinoline-6-sulfonamide
- N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-carboxamide
- N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-thiol
Uniqueness
N-benzyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H18N2O3S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
N-benzyl-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-12-9-17(21)20-18-13(2)8-15(10-16(12)18)24(22,23)19-11-14-6-4-3-5-7-14/h3-10,19H,11H2,1-2H3,(H,20,21) |
InChIキー |
OTHPCDDWWLQOQB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-{[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B15003597.png)

![2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide](/img/structure/B15003607.png)

![2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B15003623.png)

![N-[5-(4-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15003628.png)
![Methyl 4-{3-[4-(2-cyanoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B15003631.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B15003637.png)
![4-fluoro-N-[2-(furan-2-ylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B15003648.png)
![3-Pyridinemethanamine, N-[[4-(dimethylamino)phenyl]methylidene]-](/img/structure/B15003649.png)
![N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide](/img/structure/B15003653.png)
![1'-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(hydroxymethyl)-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B15003665.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B15003669.png)
